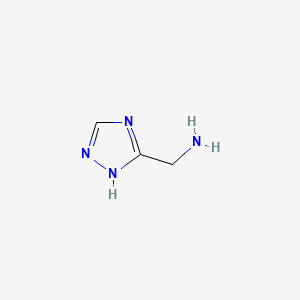

1H-1,2,4-Triazole-3-methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPSDPCROOMBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330211 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58502-29-7 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1h 1,2,4 Triazole 3 Methanamine

Established Synthetic Routes to 1H-1,2,4-Triazole-3-methanamine and its Precursors

The construction of the 1,2,4-triazole (B32235) ring is a well-documented field, with numerous strategies developed to achieve high yields and functional group tolerance. These routes often serve as the initial step before the introduction or modification of side chains, such as the methanamine group.

A common pathway to functionalized 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. In this approach, 1,2,4-triazole-3-thiol is synthesized as a key intermediate. The process begins with the preparation of 1-formyl-3-thiosemicarbazide, typically by heating thiosemicarbazide with formic acid. orgsyn.org This intermediate is then cyclized in the presence of an aqueous base, such as sodium hydroxide (B78521), to yield 1,2,4-triazole-3(5)-thiol. orgsyn.org The thiol group serves as a versatile handle for further functionalization. New 1,2,4-triazole-3-thiols can also be synthesized through the reaction of carboxylic acid hydrazides with isothiocyanates, which form 1,4-substituted thiosemicarbazides that subsequently cyclize. researchgate.net

The direct functionalization of a pre-formed triazole ring is a key strategy. The reaction between an aldehyde, such as formaldehyde (B43269), and a triazole derivative like 3-amino-1,2,4-triazole can lead to various condensation products. google.com These reactions can involve the formation of hemiaminals as tetrahedral addition intermediates. nih.gov Specifically, the reaction of 3-amino-1,2,4-triazole with aldehydes and isonitriles in a Groebke-Blackburn-Bienaymé (GBB) condensation provides a multicomponent route to complex triazole-containing scaffolds. researchgate.net The amino group of 3-amino-1,2,4-triazole can act as a nucleophile, reacting with formaldehyde to introduce a C1 unit, a critical step toward forming a methanamine side chain.

One of the most direct and industrially significant methods for producing the parent 1,2,4-triazole ring is the reaction between hydrazine (B178648) hydrate (B1144303) and formamide (B127407). core.ac.uktijer.org The process involves heating hydrazine or its aqueous solutions with an excess of formamide at temperatures typically ranging from 140°C to 210°C. google.com Optimal yields are often achieved by maintaining a temperature of 160°C to 180°C. core.ac.uk At temperatures below this range, the reaction rate decreases significantly, while temperatures above it can lead to formamide decomposition. core.ac.uk The ratio of formamide to hydrazine is critical; using a larger excess of formamide generally leads to higher yields of 1,2,4-triazole and minimizes the formation of the 4-amino-1,2,4-triazole (B31798) byproduct. core.ac.uk The reaction proceeds with the evolution of ammonia (B1221849) and water. google.com

| Molar Ratio (Formamide/Hydrazine) | Triazole Yield (%) |

| 7.5 | 90.3 |

| 5.0 | 86.9 |

| 4.0 | 77.8 |

| 2.5 | 77.5 |

This interactive table summarizes the relationship between the molar ratio of reactants and the yield of 1,2,4-triazole, based on data from batch reactions. core.ac.uk

Alkylation of the 1H-1,2,4-triazole ring is a fundamental transformation. For the synthesis of N-methylated triazoles, nucleophilic substitution is commonly employed. A patented method describes the reaction of 1,2,4-triazole with chloromethane (B1201357) in the presence of a strong base like potassium hydroxide to produce 1-methyl-1,2,4-triazole. google.com The regioselectivity of this alkylation is highly dependent on the reaction conditions. Alkylation of 1H-1,2,4-triazole with methyl sulfate (B86663) in the presence of aqueous sodium hydroxide yields a mixture of 1-methyl- and 4-methyl-1,2,4-triazole, whereas using sodium ethoxide in ethanol (B145695) as the base leads to regioselective alkylation at the N1 position. chemicalbook.com

To improve the efficiency of the classic cyclization reaction, microwave-assisted organic synthesis has been applied. A simple, mild, and efficient method for synthesizing substituted 1,2,4-triazoles involves heating various hydrazines with formamide under microwave irradiation. organic-chemistry.orgrsc.org This protocol offers significant advantages, including catalyst-free conditions, excellent functional group tolerance, dramatically reduced reaction times (often to just a few minutes), and high product yields. organic-chemistry.orgrsc.org Optimization studies have shown that using 20 equivalents of formamide at 160°C for 10 minutes under microwave irradiation can produce the desired triazole in good yield. organic-chemistry.org

| Entry | Hydrazine Substrate | Yield (%) |

| 1 | Phenylhydrazine | 74 |

| 2 | 4-Nitrophenylhydrazine | 81 |

| 3 | 4-Chlorophenylhydrazine | 78 |

| 4 | 2,4-Dinitrophenylhydrazine | 69 |

| 5 | Benzylhydrazine | 54 |

This interactive table presents the yields for the microwave-assisted synthesis of various substituted 1,2,4-triazoles from their corresponding hydrazines and formamide. organic-chemistry.org

Modern synthetic chemistry increasingly utilizes electrochemical methods to promote reactions under mild, environmentally friendly conditions. The synthesis of 1,2,4-triazoles can be achieved through electrochemical multicomponent reactions that avoid the need for transition-metal catalysts or strong chemical oxidants. organic-chemistry.orgnih.gov In one such method, 1,5-disubstituted and 1-aryl-1,2,4-triazoles are produced from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) (NH₄OAc), where NH₄OAc serves as the nitrogen source. organic-chemistry.orgisres.org These transformations are often facilitated by electrogenerated reactive species and can be performed in undivided cells, representing a step- and atom-economical approach to the triazole scaffold. rsc.orgresearchgate.net

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the construction of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds, offering an efficient pathway to various triazole derivatives. organic-chemistry.orgnih.gov These reactions often proceed under an atmosphere of air, utilizing molecular oxygen as a green and readily available oxidant, with water as the primary byproduct. organic-chemistry.org This methodology provides a significant advantage over traditional multi-step synthetic routes. organic-chemistry.orgnih.gov

The versatility of copper catalysis allows for the synthesis of a broad range of 1,2,4-triazole derivatives by tolerating a wide variety of functional groups. organic-chemistry.orgnih.gov For instance, a novel copper-catalyzed oxidative synthesis of 1,2,4-triazoles has been developed that involves the sequential formation of N-C and N-N bonds through oxidative coupling. organic-chemistry.org This single-step synthesis utilizes readily available starting materials and an inexpensive copper catalyst. organic-chemistry.orgnih.gov

In a specific application, a copper-catalyzed tandem addition-oxidative cyclization has been successfully employed. organic-chemistry.org Optimization of reaction conditions revealed that the combination of copper(I) bromide (CuBr) and zinc iodide (ZnI2) in 1,2-dichlorobenzene (B45396) (DCB) provides high yields. organic-chemistry.org Furthermore, for the synthesis of 1H-1,2,4-triazoles from amidines and nitriles, cesium carbonate (Cs2CO3) has proven to be an effective base in conjunction with the copper catalyst. organic-chemistry.org Mechanistic studies suggest that copper facilitates the initial formation of an amidine intermediate, which then undergoes oxidative cyclization to form the triazole ring. organic-chemistry.org This method has been extended to include the use of heterogeneous catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, which can be recycled. organic-chemistry.org

More complex systems, such as the synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles, have also been achieved through a one-pot, in situ oxidative coupling reaction. nih.gov This process utilizes copper(I) chloride (CuCl) as the catalyst, triethylamine (B128534) (TEA) as the base, and a combination of oxygen and chloramine-T as the oxidant. nih.gov This approach allows for the efficient preparation of structurally diverse triazoles from organic azides, terminal alkynes, and arylboronic acids. nih.gov The copper-catalyzed Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction, is another prominent example, enabling the regiospecific formation of 1,4-substituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions for Triazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| CuBr / ZnI2 | Aminopyridines, Nitriles | Triazolopyridines | High yield in 1,2-dichlorobenzene. organic-chemistry.org |

| CuBr / Cs2CO3 | Amidines, Nitriles | 1H-1,2,4-Triazoles | Effective for a range of functional groups. organic-chemistry.org |

| CuCl / TEA / O2 / Chloramine-T | Organic Azides, Terminal Alkynes, Arylboronic Acids | 5-Aryl-1,4-disubstituted 1,2,3-Triazoles | One-pot, in situ oxidative coupling. nih.gov |

| CuSO4·5H2O / Sodium Ascorbate | Terminal Alkynes, Azides | 1,4-Disubstituted 1,2,3-Triazoles | "Click chemistry" with high regiospecificity. nih.gov |

Derivatization Strategies of the Aminomethyl Group

The primary amine of the aminomethyl group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecular architectures.

The condensation reaction between the primary amine of this compound and various aldehydes or ketones leads to the formation of Schiff bases, also known as imines. rdd.edu.iqdergipark.org.tr These reactions are typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. nepjol.infonih.gov

The resulting Schiff bases, characterized by the azomethine (-N=CH-) group, are themselves valuable intermediates and have been shown to possess a range of biological activities. dergipark.org.trnih.gov The stability of the Schiff base is influenced by the nature of the carbonyl compound, with those derived from aromatic aldehydes generally being more stable than their aliphatic counterparts due to conjugation. dergipark.org.trnih.gov The formation of the Schiff base can be confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton in ¹H-NMR spectroscopy and the C=N stretching vibration in IR spectroscopy. rdd.edu.iqnepjol.info

Further derivatization of the Schiff base can be achieved. For instance, Mannich bases can be synthesized by reacting the Schiff base with formaldehyde and a secondary amine, such as diphenylamine (B1679370) or piperazine. nepjol.info The reaction conditions and the choice of reactants can influence the final product. For example, the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes can lead to the formation of stable hemiaminals in addition to the expected Schiff bases, with the product distribution being dependent on solvent polarity and temperature. nih.gov

Table 2: Synthesis of Schiff Bases from Aminotriazoles

| Aminotriazole Reactant | Carbonyl Reactant | Reaction Conditions | Product Type |

| 4-amino-1,2,4-triazole-5-thione derivative | Furfuraldehyde | Ethanol, conc. H2SO4, reflux | Schiff Base nepjol.info |

| 3-amino-1,2,4-triazole | Aromatic Aldehydes | Methanol, reflux | Schiff Base nih.gov |

| 4-amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Various organic solvents | Hemiaminal and Schiff Base nih.gov |

The aminomethyl group of this compound can be readily converted into urea (B33335) or thiourea (B124793) functionalities. This transformation is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate. The resulting urea and thiourea conjugates have been a subject of interest in medicinal chemistry. nih.gov

A general synthetic route involves the reaction of a 1,2,4-triazole derivative bearing an amino group with various substituted isocyanates or isothiocyanates. nih.gov These reactions are often carried out in a suitable solvent, and the products can be isolated and purified by standard laboratory techniques. The formation of the urea or thiourea linkage can be confirmed by spectroscopic analysis. These conjugates have been synthesized and evaluated for their potential as cytotoxic agents. nih.gov

The primary amine of this compound is nucleophilic and can readily undergo acylation and sulfonylation reactions with acyl halides, anhydrides, or sulfonyl chlorides. These reactions provide a straightforward method for the introduction of a wide range of substituents, leading to the formation of amides and sulfonamides, respectively.

Acylation is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylated derivatives are important intermediates in the synthesis of more complex heterocyclic systems. Similarly, sulfonylation reactions, typically using a sulfonyl chloride in the presence of a base, yield sulfonamide derivatives.

Reactivity of the Triazole Ring System

The 1,2,4-triazole ring itself is a key pharmacophore and its reactivity, particularly N-alkylation, allows for further structural diversification. nih.gov

The 1,2,4-triazole ring contains three nitrogen atoms, and alkylation can potentially occur at different positions. The regioselectivity of the alkylation is often influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent. uzhnu.edu.uaresearchgate.net

In the case of 1H-1,2,4-triazole, alkylation with alkyl halides in the presence of a base typically yields a mixture of N1- and N4-alkylated isomers, with the N1-isomer often being the major product. researchgate.net The use of specific bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can enhance the regioselectivity towards the 1-substituted product. researchgate.net For the synthesis of 1-methyl-1,2,4-triazole, a practical method involves the deprotonation of 1H-1,2,4-triazole with sodium methoxide (B1231860) followed by reaction with iodomethane. dtic.mil

In more complex triazole systems, such as 1,2,4-triazole-3-thiones, alkylation can occur on either a nitrogen or a sulfur atom. The reaction conditions can be tuned to favor either S-alkylation or N-alkylation. uzhnu.edu.ua For instance, S-alkylation is often observed under neutral conditions, while the use of a base can lead to a mixture of S- and N-alkylated products. uzhnu.edu.ua Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and explain the observed regioselectivity of these alkylation reactions. uzhnu.edu.ua

Cycloaddition Reactions, including Huisgen Cycloaddition and Click Chemistry

Cycloaddition reactions are powerful tools for the construction of complex molecular architectures. The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne), is a cornerstone for synthesizing 1,2,3-triazole rings. nih.gov This reaction, particularly its copper-catalyzed variant, is the foundation of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgresearchgate.net

The primary amine of this compound can be readily functionalized to introduce either an azide (B81097) or an alkyne moiety, making it a suitable substrate for click chemistry. For instance, acylation of the amine with an alkyne-containing carboxylic acid would yield a terminal alkyne derivative. This derivative can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various organic azides to produce a library of 1,4-disubstituted 1,2,3-triazole-linked 1,2,4-triazole conjugates. nih.govnih.gov This modular approach allows for the rapid generation of diverse structures for applications in drug discovery and bioconjugation. nih.govnih.gov

The classic thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers. researchgate.net However, the use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, selectively yields the 1,4-disubstituted product. researchgate.netthieme-connect.de The reaction is robust and can be performed in various solvents, including aqueous media, which aligns with the principles of green chemistry. organic-chemistry.org

Conversely, if the amine group of this compound is converted to an azide, it can react with a wide array of terminal alkynes. This strategy has been successfully employed in the synthesis of various 1,2,3-triazole derivatives with potential biological activities. thieme-connect.de

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Yield (%) | Reference |

| Phenylacetylene | Benzyl (B1604629) Azide | Cu(I) Phenylacetylide | 1,4-Disubstituted 1,2,3-Triazole | 70-90 | mdpi.com |

| Propargyl Alcohol | 4-(1-Adamantyl)benzyl Azide | Cu(OAc)₂·H₂O / Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | Good | thieme-connect.de |

| Terminal Alkynes | Organic Azides | Cu/CFHN Nanocomposite | 1,4-Disubstituted 1,2,3-Triazole | High | researchgate.net |

This table presents examples of CuAAC reactions that could be adapted for derivatives of this compound.

Palladium/Copper Bimetallic Catalyzed Three-Component Cycloaddition

A notable advancement in triazole synthesis is the use of bimetallic catalyst systems. A palladium/copper bimetallic catalyst has been utilized for the three-component cycloaddition reaction of alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide (TMSN₃) to afford 2-allyl-substituted-1,2,3-triazoles. nih.gov This methodology could potentially be adapted for derivatives of this compound. For example, if the amine functionality is transformed into a suitable nitrogen-containing precursor, it could participate in such a multi-component reaction.

The reaction proceeds with moderate yields and offers a direct route to functionalized triazoles. nih.gov While the original report focuses on the synthesis of 1,2,3-triazoles, the principles of palladium/copper catalysis could inspire new synthetic pathways toward complex derivatives of 1,2,4-triazoles. nih.gov

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govrsc.org For the synthesis of 1,2,4-triazoles, several greener methodologies have been developed. These often involve the use of less hazardous solvents (like water), alternative energy sources (such as microwave or ultrasound irradiation), and catalytic systems that can be recycled. nih.govresearchgate.net

One such approach is the copper-catalyzed one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydroxylamine. nih.govfigshare.com This method uses an inexpensive copper catalyst and readily available starting materials. nih.govfigshare.com Another green method involves the copper-catalyzed reaction of amides and nitriles using molecular oxygen as the oxidant. nih.gov These strategies could be explored for the synthesis of the this compound core itself or for the construction of more complex derivatives in an environmentally benign manner.

The use of ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of 1,2,4-triazole precursors. nih.gov Mechanochemistry, or solvent-free reactions in a ball mill, also represents a green alternative to traditional solution-phase synthesis. researchgate.net

Table 2: Green Synthesis Approaches for Triazoles

| Reaction Type | Key Features | Catalyst/Conditions | Product Type | Reference |

| One-pot synthesis | Readily available starting materials | Cu(OAc)₂ | 3,5-Disubstituted 1,2,4-triazoles | nih.govfigshare.com |

| Cascade addition/oxidation/cyclization | O₂ as a green oxidant | McM-41-CuBr complex | 3,5-Disubstituted 1,2,4-triazoles | nih.gov |

| Ultrasound-assisted synthesis | Reduced reaction times, improved yields | Ultrasound irradiation | 1,2,4-Triazole precursors | nih.gov |

This table highlights green chemistry methods applicable to the synthesis of the 1,2,4-triazole scaffold.

Stereoselective Synthesis of this compound Derivatives

The introduction of chirality into molecules is of paramount importance in drug discovery. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For this compound derivatives, stereoselectivity can be achieved by using chiral starting materials or chiral catalysts.

One reported strategy involves the synthesis of chiral 4,5-dihydro-1H- nih.govnih.govfrontiersin.org-triazoline molecules, which are precursors to 1,2,4-triazoles, through a 1,3-dipolar cycloaddition reaction. nih.gov This method utilizes a carbohydrate as a chiral auxiliary to induce stereoselectivity, resulting in the formation of a new stereocenter with a specific configuration. nih.gov Although this specific example leads to a triazoline, the principle of using chiral auxiliaries can be applied to reactions forming the fully aromatic 1,2,4-triazole ring.

Another approach is the use of naturally occurring amino acids as chiral synthons. nih.gov For instance, an amino acid can be converted into a chiral azido (B1232118) alcohol, which then undergoes a CuAAC reaction. This method has been used to produce chiral 1,4-disubstituted-1,2,3-triazoles, and similar strategies could be envisioned for creating chiral derivatives of this compound. nih.gov The amine group of the target compound could be coupled with a chiral acid, or the triazole ring itself could be formed in a stereoselective manner.

Table 3: Approaches to Stereoselective Triazole Synthesis

| Method | Chiral Source | Resulting Stereochemistry | Product Class | Reference |

| 1,3-Dipolar Cycloaddition | Carbohydrate Chiral Auxiliary | (S)-configuration at new stereocenter | Chiral 4,5-dihydro-1H- nih.govnih.govfrontiersin.org-triazolines | nih.gov |

| CuAAC Reaction | D- or L-Amino Acids | Chiral, non-racemic | Chiral 1,4-disubstituted-1,2,3-triazoles | nih.gov |

This table illustrates general strategies for achieving stereoselectivity in the synthesis of triazole-containing compounds.

Spectroscopic Characterization and Structural Elucidation of 1h 1,2,4 Triazole 3 Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 1H-1,2,4-triazole-3-methanamine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aminomethyl (-CH₂NH₂) protons, the proton on the triazole ring (C5-H), and the N-H proton of the triazole ring. The ¹³C NMR spectrum would correspondingly display signals for the methylene (B1212753) carbon (-CH₂) and the two unique carbons of the triazole ring (C3 and C5).

In the case of related derivatives, spectroscopic data provides concrete examples of these principles. For instance, the characterization of 3-methyl-1H-1,2,4-triazole-5-amine revealed specific chemical shifts that confirm its structure. ufv.br Similarly, detailed NMR analysis of other substituted 1,2,4-triazoles, such as 1H-1,2,3-triazole derivatives, has been used to confirm their structures unambiguously. nih.gov The chemical shifts are highly dependent on the solvent used and the nature of the substituents on the triazole ring. ufv.br

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Triazole (B32235) Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-methyl-1H-1,2,4-triazole-5-amine acetate (B1210297) (Hmta) | DMSO-d₆ | 10.31 (s, NH), 8.13 (NH₂), 7.88 (m, Ph, 2H), 7.31 (m, Ph, 3H) | 171.5 (C-NH₂), 160.1 (C-Ph), 139.4, 129.7, 129.3, 127.7 (Ph) | ufv.br |

| 3-(2,4-dinitrophenylthio)-5-p-tolyl-4H-1,2,4-triazol-4-amine | DMSO-d₆ | 8.93 (d, 1H, ArH), 8.44-8.40 (m, 1H, ArH), 7.92-7.83 (m, 2H, ArH), 7.47-7.42 (m, 2H, ArH), 7.17 (d, 1H, ArH), 6.25 (s, 2H, NH₂), 2.38 (s, 3H, CH₃) | 155.03, 148.11, 145.43, 140.24, 131.95, 129.83, 128.62, 128.41, 127.65, 126.90, 125.30, 123.54, 20.68 | researchgate.net |

| 1H-1,2,3-triazole compound 5c | - | 8.13 and 7.99 (singlets, 1H-imidazole and 1H-1,2,3-triazole), 7.67–7.05 (aromatic protons), 4.77 (d, –N–CH₂-CH₂–Ph), 1.86 (s, methyl protons) | Not specified | nih.gov |

Note: The table presents data for derivatives as found in the literature. The complexity of the spectra depends on the specific substituents.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies.

For this compound, key expected absorptions include:

N-H stretching: Bands for the amine (NH₂) and the triazole ring (N-H) typically appear in the region of 3100-3500 cm⁻¹.

C-H stretching: Signals for the methylene group (-CH₂) and the aromatic C-H of the ring are found around 2800-3100 cm⁻¹.

C=N and N=N stretching: Vibrations associated with the triazole ring structure occur in the 1400-1650 cm⁻¹ region.

N-H bending: These vibrations for the amine group are typically observed near 1600 cm⁻¹.

Studies on related compounds confirm these assignments. For example, the IR spectrum of 3-methyl-1H-1,2,4-triazole-5-amine shows N-H stretching bands at 3314 and 3449 cm⁻¹, and C=N stretching at 1629 and 1666 cm⁻¹. ufv.br Computational and experimental studies on 3-amino-1,2,4-triazole have further detailed the vibrational modes, noting the influence of hydrogen bonding on the spectral features. nih.gov FT-Raman and FT-IR studies of related molecules like 3-mercapto-1,2,4-triazole have enabled a full assignment of the vibrational frequencies based on normal coordinate analysis. nih.gov

Table 2: Characteristic IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Compound | ν(N-H) / ν(NH₂) (cm⁻¹) | ν(C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| 3-methyl-1H-1,2,4-triazole-5-amine | 3449, 3314, 3186, 3039 | 1666, 1629 | 2881 ν(CH₃) | ufv.br |

| 3-methyl-1H-1,2,4-triazole-5-amine acetate (Hmta) | 3361 (asym NH₂), 3274 (sym NH₂) | 1682, 1668 | 3407 ν(H₂O), 841, 711 δ(C-H) | ufv.br |

| Indole (B1671886) Triazole Conjugate | 3106 (C-H, triazole ring) | Not specified | 3005, 2987 (aromatic C-H), 2967 (CH₃ stretch), 2845 (CH₂ stretch), 1239 (ether O-C), 1165, 1136 (SO₂) | mdpi.com |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

For this compound (C₃H₆N₄, molecular weight: 98.11 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 98. Key fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the triazole ring itself. Studies on various 1,2,4-triazole derivatives have established common fragmentation patterns, which often involve the sequential loss of small neutral molecules. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it suitable for analyzing complex mixtures and identifying compounds in various matrices. Methods for analyzing related triazole compounds often use reverse-phase HPLC with mobile phases consisting of acetonitrile (B52724) and water, with formic acid added for MS compatibility. sielc.comfrontiersin.org For example, the structure of a synthesized indole triazole conjugate was confirmed by an observed mass of 489.1596 [M+1]⁺ in its mass spectrum. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Table 3: Crystallographic Data for 1H-1,2,4-Triazole-3,5-diamine monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂H₅N₅·H₂O | researchgate.netnih.gov |

| Molecular Weight | 117.13 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 3.80560 (5) | researchgate.net |

| b (Å) | 9.49424 (11) | researchgate.net |

| c (Å) | 14.01599 (15) | researchgate.net |

| β (˚) | 92.9639 (11) | researchgate.net |

| Volume (ų) | 505.74 (1) | researchgate.net |

| Z | 4 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.538 | researchgate.net |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized compound.

The theoretical elemental composition of this compound (C₃H₆N₄) is C: 36.73%, H: 6.16%, and N: 57.11%. Experimental data for synthesized derivatives are expected to be in close agreement with the calculated values, typically within ±0.4%. For instance, the synthesis of 3-methyl-1H-1,2,4-triazole-5-amine (C₃H₆N₄) was validated by elemental analysis, with found values of C: 38.10%, H: 6.41%, and N: 56.71% closely matching the theoretical percentages (C: 36.73%, H: 6.16%, N: 57.11%). ufv.br Discrepancies can indicate the presence of impurities or residual solvent.

Table 4: Elemental Analysis Data for 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 3-methyl-1H-1,2,4-triazole-5-amine | C₃H₆N₄ | C: 36.73, H: 6.16, N: 57.11 | C: 38.10, H: 6.41, N: 56.71 | ufv.br |

| 3-(2,4-dinitrophenylthio)-5-p-tolyl-4H-1,2,4-triazol-4-amine | C₁₅H₁₂N₆O₄S | C: 48.38, H: 3.25, N: 22.57 | C: 48.12, H: 3.01, N: 22.39 | researchgate.net |

Computational Chemistry and Theoretical Studies of 1h 1,2,4 Triazole 3 Methanamine

Quantum Chemical Calculations (DFT, ab initio)

There are no specific published studies found that report quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 1H-1,2,4-Triazole-3-methanamine. Such calculations would provide fundamental insights into its optimized geometry, vibrational frequencies, and electronic properties.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy band gap for this compound is not available in the reviewed literature. This analysis is critical for understanding the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites and predict its intermolecular interactions, has not been specifically reported.

There are no available data from Mulliken charge analysis for this compound. This analysis would provide information on the partial atomic charges and the charge distribution across the molecule.

Specific calculations of Fukui and Parr functions to predict the local reactivity of this compound towards nucleophilic, electrophilic, and radical attacks have not been found in the scientific literature. A study on the protonation of the parent 1,2,4-triazole (B32235) ring did utilize Fukui indices to identify reactive sites. dnu.dp.ua

Molecular Docking Studies and Ligand-Enzyme Interactions

While numerous molecular docking studies have been conducted on various substituted 1,2,4-triazole derivatives to explore their potential as therapeutic agents, no such studies have been published for this compound. uobaghdad.edu.iqnih.govpensoft.netnih.govijper.org These studies are essential for predicting the binding affinity and interaction patterns of a ligand with a biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational changes and stability of a molecule and its complexes over time. Currently, there are no published MD simulation studies specifically for this compound. Research in this area has been performed on other 1,2,4-triazole derivatives to understand their behavior in different environments. nih.govmdpi.com

Tautomeric Equilibria Studies

The 1,2,4-triazole ring is characterized by prototropic tautomerism, a phenomenon where protons can migrate between the nitrogen atoms of the heterocyclic ring. cancer.govresearchgate.net This process is crucial as the different tautomers can exhibit distinct chemical reactivity and biological interaction profiles. cancer.gov For this compound, three primary annular tautomers are possible: the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism involving the exocyclic aminomethyl group can be considered.

Computational studies, primarily using ab initio molecular orbital methods and density functional theory (DFT), have been instrumental in elucidating the relative stabilities and equilibrium populations of these tautomers. acs.orgrsc.orgresearchgate.net While direct computational studies on this compound are not extensively published, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as 3-amino-1,2,4-triazole.

Research on 3-amino-1,2,4-triazole using high-level ab initio calculations [6-31G(CCSD)//6-31G (HF)] has shown that in the gas phase, the 1H and 2H tautomers are nearly identical in energy. rsc.org The 4H tautomer, in contrast, is calculated to be significantly less stable, with a relative energy of approximately 7 kcal/mol higher than the 1H and 2H forms. rsc.org This suggests a low abundance of the 4H tautomer in the gas phase.

The solvent environment plays a critical role in shifting the tautomeric equilibrium. Theoretical models incorporating solvent effects, such as the Onsager continuum solvation model or the Polarizable Continuum Model (PCM), predict that polar solvents can differentially stabilize the various tautomers. acs.orgrsc.orgscispace.com For instance, in studies of 3-amino-5-nitro-1,2,4-triazole, calculations at the DFT level indicated that while the 1H-tautomer is most stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents. acs.org This stabilization is often attributed to the larger dipole moment of one tautomer interacting more favorably with the polar solvent environment. Both the self-consistent reaction field and polarisable continuum models predict that the 4H tautomer of 3-amino-1,2,4-triazole is preferentially stabilized upon hydration, although these models may not perfectly align with experimental spectroscopic data. rsc.org

The relative stabilities are determined by a delicate balance of electronic effects, steric hindrance, and the potential for intramolecular and intermolecular hydrogen bonding. researchgate.net Quantum chemical calculations provide detailed information on these factors, including optimized geometries, NBO charge distributions, dipole moments, and molecular electrostatic potentials for each stable tautomer. cancer.govresearchgate.net

Data extrapolated from studies on the analogous compound, 3-amino-1,2,4-triazole.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1H-tautomer | 6-31G(CCSD)//6-31G (HF) | 0.0 | rsc.org |

| 2H-tautomer | 6-31G(CCSD)//6-31G (HF) | ~0.0 | rsc.org |

| 4H-tautomer | 6-31G(CCSD)//6-31G (HF) | +7.0 | rsc.org |

Advanced Applications of 1h 1,2,4 Triazole 3 Methanamine in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 1H-1,2,4-Triazole-3-methanamine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies have elucidated key structural features that influence their biological activity.

The 1,2,4-triazole (B32235) ring itself is a critical pharmacophore, with its nitrogen atoms playing a key role in binding to biological receptors through hydrogen bond donor or acceptor interactions. pensoft.net Modifications at various positions of the triazole ring and the methanamine side chain have been shown to significantly impact the compound's efficacy and selectivity.

For instance, in the context of anticancer research, SAR studies on 3,4,5-trisubstituted 1,2,4-triazoles revealed that the nature and position of substituents on the phenyl rings attached to the triazole core are significant for their antiproliferative activities. nih.gov Specifically, the substituent pattern on the phenyl ring at the 5-position of the 1,2,4-triazole ring was found to be important for inhibiting tubulin polymerization. nih.gov In another study, the introduction of a furan-2-ylmethyl group at the N4 position and a (4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group at the C5 position of the triazole ring led to improved potency in inhibiting the annexin (B1180172) A2–S100A10 protein interaction, a target in cancer therapy. nih.gov

In antimicrobial research, SAR analysis of [2-(3-R-1H- researchgate.netnih.govnih.gov-triazol-5-yl)phenyl]amines indicated that the presence of a cycloalkyl or an electron-rich heterocyclic fragment at the third position of the triazole ring was essential for their antibacterial activity. researchgate.net For antifungal activity, the incorporation of multihalogenated indole (B1671886) moieties into triazole derivatives resulted in a four-fold increase in activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus krusei. nih.gov

These studies underscore the importance of systematic structural modifications to enhance the desired biological activity of this compound derivatives, guiding the rational design of more potent and selective therapeutic agents.

Antimicrobial Research

Derivatives of this compound have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, or interference with cell wall synthesis. researchgate.netnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA)

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. nih.govnih.gov 1,2,4-Triazole derivatives have shown significant promise in this area. Hybrids of 1,2,4-triazole have demonstrated potent, broad-spectrum antibacterial activity against clinically important drug-resistant pathogens, including MRSA. nih.govconsensus.app

Research has shown that certain 1,2,4-triazole-containing hybrids are highly active against both sensitive and resistant pathogens. researchgate.netresearchgate.net For example, a series of [2-(3-R-1H- researchgate.netnih.govnih.gov-triazol-5-yl)phenyl]amines showed significant antistaphylococcal activity. researchgate.net The SAR analysis revealed that a cycloalkyl or electron-rich heterocyclic fragment at the 3-position of the triazole ring was crucial for this activity. researchgate.net Furthermore, some 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivatives have exhibited excellent antibacterial activity against E. coli and P. aeruginosa. nih.gov

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazines | E. coli | Excellent (MIC: 3.125 μg/mL for some derivatives) | nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazines | P. aeruginosa | Excellent (MIC: 3.125 μg/mL for some derivatives) | nih.gov |

| [2-(3-R-1H- researchgate.netnih.govnih.gov-triazol-5-yl)phenyl]amines | Staphylococcus aureus (including MRSA) | Significant | researchgate.net |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong, comparable or superior to streptomycin | nih.gov |

| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | Comparable to ofloxacin (B1677185) (MICs: 0.25–1 µg/mL) | nih.gov |

Antifungal Research (e.g., against C. albicans, A. fumigatus)

1,2,4-Triazole derivatives are well-established as potent antifungal agents, with several commercial antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839), featuring this heterocyclic core. nih.govnih.gov Research continues to explore new triazole derivatives to combat emerging fungal resistance.

Studies have shown that certain triazole derivatives exhibit high antifungal activity against a range of fungal pathogens. For instance, triazole alcohols with a 4-(substituted-1H-indol-3-ylmethyl)-piperazinyl side chain were found to be highly active against Candida albicans, Cryptococcus neoformans, Cryptococcus krusei, and Aspergillus fumigatus. nih.gov SAR studies highlighted that multihalogenated indole derivatives were particularly potent. nih.gov Another study reported that amide derivatives of 1,2,4-triazole showed moderate to high antifungal activity against various plant-pathogenic fungi. nih.gov

However, it is noteworthy that not all derivatives are universally effective. A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed no activity against Candida albicans or Aspergillus niger, while being effective against Microsporum gypseum. nih.gov

| Compound Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| Triazole alcohols with piperazinyl side chain | C. albicans, C. neoformans, C. krusei, A. fumigatus | High activity, especially multihalogenated indole derivatives | nih.gov |

| Amide derivatives of 1,2,4-triazole | Gibberella azeae, Fusarium oxysporum, etc. | Moderate to high | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong, superior or comparable to ketoconazole | nih.gov |

| Benzimidazole-derived naphthalimide triazoles | A. fumigatus, C. albicans | Highest activity with methoxy (B1213986) and chloro substituents | nih.gov |

Antimycobacterial Activity

Tuberculosis remains a significant global health challenge, and the development of new antimycobacterial agents is a priority. 1,2,4-Triazole derivatives have been investigated for their potential to treat mycobacterial infections.

A study on 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii. nih.gov The study found that the compounds exhibited moderate to slight activity, with the most active substances containing two nitro groups or a thioamide group on the benzyl (B1604629) moiety. nih.gov While the activity was not exceptionally high, these findings provide a basis for further structural modifications to enhance antimycobacterial potency.

Antiviral Research (e.g., Anti-HIV activity, HIV reverse transcriptase inhibition)

The 1,2,4-triazole scaffold is present in several antiviral drugs and continues to be a focus of research for new antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govnih.gov

Derivatives of 1,2,4-triazole have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For example, a series of acetamide-substituted analogs of doravirine, a known NNRTI, were synthesized, with the compound containing a 1,2,4-triazole substituent showing excellent efficacy against HIV-1. nih.gov Another study identified a 3,4-disubstituted triazole-5-thione derivative with high activity against HIV-1, suggesting its potential as a lead for developing new NNRTIs. nih.gov

Furthermore, research on 1,2,3-triazole derivatives, a related isomer, has shown that these compounds can inhibit various HIV-1 enzymes, including reverse transcriptase, integrase, and protease. nih.gov Phenylalanine derivatives containing a 1,2,3-triazole ring have been identified as novel HIV-1 capsid inhibitors with promising antiviral activities. rsc.orgnih.gov

Anticancer Research

The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer agents due to its ability to interact with various biological targets involved in cancer progression. nih.govnih.gov

Research has shown that derivatives of 1,2,4-triazole can exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerase. nih.govnih.govnih.gov For instance, certain 3,5-diaryl-1,2,4-triazole derivatives were found to have high antiproliferative activity against several tumor cell lines by inhibiting tubulin polymerization and inducing apoptosis. nih.gov

In another study, novel compounds with a 1,2,4-triazole scaffold showed remarkable antiproliferative activity by inhibiting EGFR, BRAF, and tubulin. nih.gov Specifically, compounds 8c and 8d from the study were potent tubulin inhibitors, with 8c also showing significant EGFR inhibition. nih.gov Furthermore, 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety have demonstrated cytotoxicity against lung and liver cancer cell lines by inhibiting EGFR tyrosine kinase activity. pensoft.net

| Compound Class | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| 3,5-diaryl-1,2,4-triazole derivatives | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | Inhibition of tubulin polymerization, apoptosis induction | nih.gov |

| 1-(3′,4′,5′-Trimethoxybenzoyl)-5-amino-1,2,4-triazoles | Jurkat, RS4;11, HeLa, HT29, MCF-7 | Inhibition of tubulin polymerization | nih.gov |

| Novel 1,2,4-triazole scaffold derivatives (8c, 8d) | Various cancer cell lines | Inhibition of BRAF and Tubulin; EGFR inhibition (8c) | nih.gov |

| 1,2,4-triazole derivatives with 2-(2,3-dimethyl aminobenzoic acid) moiety | A549 (lung), HepG2 (liver) | Inhibition of EGFR tyrosine kinase | pensoft.net |

| Indolyl 1,2,4-triazole derivatives | MCF-7, MDA-MB-231 (breast) | Inhibition of CDK4 and CDK6 | rsc.org |

Inhibition of Tumor Growth and Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain 1,2,4-triazole derivatives have been shown to effectively trigger this process in cancer cells. For instance, a series of novel thiazolo[3,2-b] mdpi.comnih.govtandfonline.com-triazoles were evaluated for their antiproliferative effects, with the most potent compounds demonstrating significant activity. nih.gov One derivative, compound 3b , was found to be a powerful inducer of the p53 tumor suppressor protein, a critical regulator of apoptosis. nih.gov In MCF-7 breast cancer cells, treatment with compounds 3b , 3c , and 3d led to a significant increase in p53 protein levels (1419, 571, and 787 pg/mL, respectively), comparable to or exceeding the effect of the standard chemotherapeutic drug doxorubicin (B1662922) (1263 pg/mL). nih.gov

Further research into 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton identified compounds that not only inhibit key signaling pathways but also induce apoptosis and cause cell cycle arrest in the preG1 and S phases. nih.gov Similarly, novel triazole nucleoside analogs have been developed that promote anticancer activity through the dual mechanisms of both apoptosis and autophagy. rsc.org This body of research highlights the potential of the 1,2,4-triazole scaffold in developing new anticancer agents that function by promoting programmed cell death.

Interference with Cellular Pathways (e.g., Carbonic Anhydrase, Cytochrome P450)

The anticancer effect of 1,2,4-triazole derivatives is often linked to their ability to interfere with specific cellular pathways essential for tumor survival and progression.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are crucial for pH regulation in hypoxic tumors, contributing to cancer cell survival and metastasis. nih.govnih.gov The 1,2,4-triazole scaffold has been extensively used to design potent and selective inhibitors of these enzymes. nih.gov For example, a series of 1,2,4-triazole-3-thione derivatives were synthesized and shown to have significant inhibitory potential against carbonic anhydrase II. nih.goveurekaselect.com More targeted studies have developed novel 1,2,4-triazoles that demonstrate effective and selective inhibition against the tumor-related hCA IX and XII isoforms over the more common "off-target" isoforms hCA I and II. nih.gov This selectivity is a critical attribute for developing safer anticancer therapies.

Cytochrome P450 (CYP) Inhibition: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. The 1,2,4-triazole ring is a foundational component of established aromatase inhibitors like letrozole (B1683767) and anastrozole. nih.gov Research continues to leverage this scaffold; for example, 1-(diarylmethyl)-1H-1,2,4-triazoles have been designed as hybrid molecules that not only inhibit aromatase but also target tubulin polymerization.

Cytotoxicity against Cancer Cell Lines (e.g., A549, NCI-H460, NCI-H23)

The cytotoxic potential of 1,2,4-triazole derivatives has been demonstrated across a range of human cancer cell lines. Studies on bis-1,2,4-triazole derivatives showed significant cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and lung cancer (A549) cells, with one compound, MNP-16, exhibiting an IC₅₀ of 3-5 μM. researchgate.net

Other research has focused on 1,2,3-triazole-containing capsaicinoids, which showed particular efficacy against lung cancer cell lines. Compounds demonstrated potent antiproliferative activity in A549 and NCI-H460 cells, with IC₅₀ values as low as 2.91 μM and 5.55 μM, respectively. nih.gov Further studies on asiatic acid derivatives incorporating a 1,2,3-triazole ring also showed promising activity against A549 and NCI-H460 cell lines, with IC₅₀ values ranging from 2.67 to 39.87 μM. nih.gov

Table 1: Cytotoxicity of Selected Triazole Derivatives against Lung Cancer Cell Lines

| Compound Type | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| bis-1,2,4-triazole (MNP-16) | A549 | 3 - 5 | researchgate.net |

| 1,2,3-triazole-capsaicinoid (18f) | A549 | 2.91 | nih.gov |

| 1,2,3-triazole-capsaicinoid (18m) | A549 | 10.5 | nih.gov |

| 1,2,3-triazole-capsaicinoid (14j) | NCI-H460 | 5.55 | nih.gov |

| 1,2,3-triazole-capsaicinoid (14g) | NCI-H460 | 6.65 | nih.gov |

| 1,2,3-triazole-asiatic acid (61a) | A549 | 2.67 - 4.84 | nih.gov |

| 1,2,3-triazole-asiatic acid (61a) | NCI-H460 | 2.67 - 4.84 | nih.gov |

Anti-inflammatory Research

The 1,2,4-triazole nucleus is a key component in the development of novel anti-inflammatory agents. mdpi.comneliti.com A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. mdpi.com Researchers have designed various 1,2,4-triazole derivatives that show potent and, in some cases, selective inhibition of the COX-2 isoform, which is associated with inflammation. mdpi.com For example, one series of diaryl-1,2,4-triazole derivatives with a urea (B33335) linker yielded compounds with COX-2 IC₅₀ values around 2.0 µM, which is comparable to the established drug celecoxib. mdpi.com

Other studies have demonstrated significant anti-inflammatory activity in vivo. In a carrageenan-induced paw edema model in mice, a synthesized 1,2,4-triazole derivative demonstrated a 91% level of activity compared to 82% for the standard drug ibuprofen. mdpi.com The anti-inflammatory effects are not limited to COX inhibition; some derivatives also modulate the production of inflammatory cytokines like TNF-α and IFN-γ. nih.gov

Enzyme Inhibition Studies (e.g., DPP-4, Carbonic Anhydrase)

Beyond their use in oncology, 1,2,4-triazole derivatives are potent inhibitors of other clinically relevant enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are a class of oral medications for type 2 diabetes. The 1,2,4-triazole scaffold has been identified as a vital component in designing novel DPP-4 inhibitors. nih.govnih.gov Researchers have developed triazole-based compounds with IC₅₀ values in the nanomolar range, demonstrating high potency. mdpi.com For example, a series of triazole-linked phenylacetamide derivatives were synthesized, with the most active compounds showing significant in vitro DPP-4 inhibitory activity with IC₅₀ values ranging from 8.76 nM to 31.74 nM. bohrium.com Docking studies confirm that these molecules fit well into the active site of the DPP-4 enzyme. bohrium.comrsc.org

Carbonic Anhydrase (CA) Inhibition: As mentioned in the context of cancer (5.3.2), 1,2,4-triazoles are effective CA inhibitors. nih.gov This activity is also relevant for other conditions like glaucoma and epilepsy. researchgate.net Research has focused on designing derivatives that can selectively target different CA isoforms. Studies have successfully produced 1,2,4-triazole derivatives that inhibit various human carbonic anhydrase (hCA) isoforms with inhibition constants ranging from the low nanomolar to the micromolar range. nih.govresearchgate.net

Table 2: Enzyme Inhibition Data for Selected 1,2,4-Triazole Derivatives

| Target Enzyme | Compound Class | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| COX-2 | Diaryl-1,2,4-triazole | ~2.0 µM | mdpi.com |

| COX-2 | 1,2,4-triazole-pyrazole hybrid | 21.53 µM | mdpi.com |

| DPP-4 | Triazole-linked phenylacetamide | 8.76 - 31.74 nM | bohrium.com |

| Carbonic Anhydrase II | 1,2,4-triazole-3-thione derivative | Moderate Inhibition | nih.goveurekaselect.com |

| hCA IX / XII | Benzenesulfonamide-1,2,4-triazole | Effective Inhibition | nih.gov |

Investigation into Other Pharmacological Activities

The versatility of the 1,2,4-triazole scaffold extends to numerous other pharmacological areas, including antimicrobial, anticonvulsant, and antiviral applications. nih.govneliti.comuran.ua

Analgesic Properties

Several studies have confirmed the analgesic potential of compounds containing the 1,2,4-triazole ring. nih.govresearchgate.net In vivo studies using methods such as the acetic acid-induced writhing test and the hot plate method have been employed to evaluate this activity. nih.gov One study involving thirty-six different 1,2,4-triazole derivatives found that many were promising analgesic agents. nih.gov Specifically, derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions showed excellent analgesic activity. nih.gov Another investigation of 1,2,4-triazole derivatives in rats found that one compound, 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one, effectively reduced the number of abdominal cramps induced by acetic acid and increased the pain response time in the hot plate test, confirming both peripheral and central analgesic actions. researchgate.net

Anticonvulsant Properties

There are no specific studies available that evaluate the anticonvulsant properties of this compound. Research in this area is focused on various other substituted 1,2,4-triazole derivatives. These studies often involve screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to identify lead compounds for epilepsy treatment. nih.govnih.govzsmu.edu.ua For instance, certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have demonstrated potent anticonvulsant activity, in some cases superior to existing drugs like valproic acid in specific preclinical models. nih.govunifi.it However, such findings are specific to the derivatives studied and cannot be extrapolated to this compound without direct experimental evidence.

Antioxidant Properties

Direct evaluation of the antioxidant capabilities of this compound has not been reported in the available scientific literature. The antioxidant potential of the 1,2,4-triazole class of compounds is an active area of research, with many studies focusing on how different substituents on the triazole ring contribute to radical scavenging and other antioxidant mechanisms. isres.orgnih.govresearchgate.net For example, research has shown that combining 1,2,4-triazole with other chemical motifs, such as phenols or nitrones, can lead to compounds with significant antioxidant activity. isres.orgnih.gov Some 1,2,4-triazole-3-thione derivatives have also been identified as having both antioxidant and anticonvulsant properties. nih.gov Without specific studies on this compound, its potential in this area remains uncharacterized.

Applications of 1h 1,2,4 Triazole 3 Methanamine in Agrochemical Research

Fungicidal Applications

The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of modern fungicides. rjptonline.org Compounds containing this ring system are among the most widely used fungicides globally, prized for their broad-spectrum activity and systemic properties. nih.gov The introduction of the 1,2,4-triazole group into a molecule can confer potent fungicidal properties, a characteristic that drives research into new derivatives, including those synthesized from 1H-1,2,4-Triazole-3-methanamine.

The predominant mechanism of action for triazole fungicides is the inhibition of ergosterol (B1671047) biosynthesis in fungi. rjptonline.org Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

Triazole fungicides specifically target and inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the removal of a methyl group from lanosterol. By binding to the heme iron cofactor in the active site of CYP51, triazoles block this demethylation process. nih.gov The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic, methylated sterol precursors in the fungal cell membrane. nih.gov This disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death. rjptonline.org A number of commercial fungicides operate based on this mode of action. rjptonline.org

Table 1: Examples of 1,2,4-Triazole-based Fungicides and their Target Pathogens

| Fungicide | Chemical Structure | Target Pathogens (Examples) |

|---|---|---|

| Difenoconazole | Ascomycetes, Basidiomycetes, Deuteromycetes (e.g., Alternaria, Cercospora, Septoria, Powdery Mildew, Rust) | |

| Tebuconazole | Puccinia spp. (Rusts), Fusarium spp., Sclerotinia sclerotiorum | |

| Myclobutanil | Powdery Mildew (Uncinula necator), Scab (Venturia inaequalis) | |

| Propiconazole | Brown Patch, Dollar Spot, Rusts, Powdery Mildew |

Herbicidal Applications

Derivatives of 1,2,4-triazole are also explored for their potential as herbicides. agriplantgrowth.com These compounds can be synthesized to control the growth of unwanted plants, offering another avenue for the application of the 1,2,4-triazole scaffold in crop protection. rjptonline.orgresearchgate.net The herbicidal activity of triazole derivatives is often achieved by inhibiting specific enzymes essential for plant growth. A notable example, though a different isomer, is amitrole (B94729) (3-amino-1,2,4-triazole), which is known to inhibit amino acid biosynthesis. Research in this area focuses on creating selective herbicides that are effective against weeds while being safe for the desired crops.

Table 2: Examples of 1,2,4-Triazole-based Herbicides and their Mode of Action

| Herbicide | Chemical Structure | Mode of Action (Primary) |

|---|---|---|

| Amitrole | Inhibition of amino acid and carotenoid biosynthesis | |

| Flucarbazone-sodium | Acetolactate synthase (ALS) inhibitor | |

| Thiencarbazone-methyl | Acetolactate synthase (ALS) inhibitor |

Plant Growth Regulation

Beyond pest and weed control, 1,2,4-triazole derivatives have found significant application as plant growth regulators (PGRs). researchgate.net These compounds can influence various physiological processes in plants, such as internode elongation, leaf development, and stress response.

A prominent example is Paclobutrazol (B33190), a triazole compound that functions by inhibiting gibberellin biosynthesis. wikipedia.org Gibberellins are plant hormones that promote cell elongation. By blocking their production, paclobutrazol acts as a growth retardant, leading to more compact plants with thicker stems and a more developed root system. This is particularly useful in horticulture for producing sturdy ornamental plants and in agriculture for preventing lodging (bending over of the stem) in cereal crops. wikipedia.org The unique properties of the 1,2,4-triazole ring are central to this regulatory activity, prompting ongoing research into new derivatives for enhanced crop management.

Table 3: Examples of 1,2,4-Triazole-based Plant Growth Regulators

| Plant Growth Regulator | Chemical Structure | Primary Effect |

|---|---|---|

| Paclobutrazol | Inhibition of gibberellin biosynthesis, growth retardant | |

| Uniconazole | Inhibition of gibberellin biosynthesis, growth retardant |

Advanced Applications in Material Science

Corrosion Inhibition

Derivatives of 1,2,4-triazole (B32235) are recognized as effective corrosion inhibitors for a variety of metals and alloys, including low-carbon steel, copper, and aluminum brass. nih.govktu.lt The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that hinders the electrochemical processes responsible for corrosion. nih.gov This adsorption can occur through physisorption or chemisorption, facilitated by the lone pair of electrons on the nitrogen atoms in the triazole ring, which can form coordinate bonds with the metal. nih.gov

Research has demonstrated the effectiveness of various 1,2,4-triazole derivatives. For instance, studies on aluminum brass (HAl77-2) in a 3.5 wt.% NaCl solution have shown significant corrosion inhibition with 1,2,4-triazole (TAZ), 3-amino-1,2,4-triazole (ATA), and 3,5-diamino-1,2,4-triazole (DAT). ktu.ltktu.lt The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm model, indicating a mixed-type inhibition involving both physisorption and chemisorption. ktu.ltktu.lt Similarly, 3-methyl-4-amino-1,2,4-triazole (MATA) has proven to be a highly effective inhibitor for copper-nickel alloys. researchgate.netmdpi.com

| Corrosion Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 |

| 3-methyl-4-amino-1,2,4-triazole (MATA) | Copper-Nickel 70-30 | 3% NaCl | >95 |

Polymer Matrices and Functional Materials

The versatile chemical nature of 1,2,4-triazole derivatives allows for their incorporation into various polymer systems to create functional materials with tailored properties. These nitrogen-rich compounds are valuable building blocks in the synthesis of novel polymers. zsmu.edu.ua

One area of application is in the development of energetic polymer salts. These materials can be synthesized through the free radical polymerization of vinyl-1,2,4-triazolium monomer salts or by the protonation of poly(1-vinyl-1,2,4-triazole) with various acids. researchgate.net Such polymer salts have been shown to possess good thermal properties and high densities, making them of interest for specialized applications. researchgate.net

Furthermore, 1,2,4-triazole derivatives have been used to create interconnected microcellular polymeric monoliths using a high internal phase emulsion (polyHIPE) methodology. researchgate.net These materials exhibit a characteristic polyHIPE morphology and possess surprisingly high mechanical strength, which is attributed to strong hydrogen bonding and polymer chain association. researchgate.net The synthesis of polymers containing the 1,2,3-triazole moiety via "click chemistry" has also been explored, offering a rapid and solvent-free method for creating new polymer architectures. researchgate.net

The incorporation of the 1,2,4-triazole ring into polymer backbones can impart specific functionalities. For example, these heterocycles can act as ligands for metal ions, leading to the formation of coordination polymers with interesting magnetic or catalytic properties. The ability of the nitrogen atoms in the triazole ring to coordinate with metal centers is a key feature in the design of these materials. mdpi.com

| Abbreviation/Common Name | Systematic Name |

|---|---|

| 1H-1,2,4-Triazole-3-methanamine | (1H-1,2,4-triazol-3-yl)methanamine |

| TAZ | 1,2,4-triazole |

| ATA | 3-amino-1,2,4-triazole |

| DAT | 3,5-diamino-1,2,4-triazole |

| MATA | 3-methyl-4-amino-1,2,4-triazole |

Future Directions and Emerging Research Areas

Development of Novel 1H-1,2,4-Triazole-3-methanamine Derivatives with Enhanced Efficacy and Selectivity

A primary focus of ongoing research is the rational design and synthesis of new derivatives of the 1,2,4-triazole (B32235) core structure to improve therapeutic efficacy and selectivity. nih.gov Scientists are exploring the introduction of diverse substituents to modulate the pharmacological and pharmacokinetic properties of these compounds. nih.gov

Recent studies have demonstrated the successful synthesis of novel 1,2,4-triazole derivatives with significant biological activities. For instance, a series of nineteen new 1,2,4-triazole derivatives, including propan-1-ones and butane-1,4-diones, were synthesized and evaluated for their anticancer properties. nih.govnih.gov Several of these compounds exhibited promising cytotoxic activity against the HeLa human cancer cell line, with IC50 values below 12 μM. nih.govnih.gov Importantly, these active compounds showed good selectivity, being less toxic to normal MRC-5 cell lines. nih.govnih.gov

Another approach involves the incorporation of amino acid fragments into the 1,2,4-triazole structure. Based on the structure of the fungicide mefentrifluconazole, new derivatives were designed that showed broad-spectrum antifungal activity against several phytopathogenic fungi, with some compounds exhibiting higher potency than the parent drug. mdpi.com Similarly, new 1H-1,2,4-triazolyl derivatives have been synthesized that show potent antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than the standard drugs ampicillin and chloramphenicol. researchgate.net The antifungal activity of these compounds was particularly noteworthy, being 6 to 45 times more potent than reference drugs like ketoconazole. researchgate.net

The development of derivatives is often guided by structure-activity relationship (SAR) studies. For example, in a series of bis-1,2,4-triazole derivatives, it was found that the presence of dihalobenzyl groups enhanced antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

| Derivative Class | Target Activity | Key Findings | Source |

|---|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Anticancer | Showed promising cytotoxic activity (IC50 < 12 μM) against HeLa cells with good selectivity over normal cells. | nih.govnih.gov |

| 1,2,4-Triazoles with amino acid fragments | Antifungal | Exhibited broad-spectrum fungicidal activity, with some compounds (8d, 8k) showing exceptional potency against Physalospora piricola. | mdpi.com |

| 1H-1,2,4-triazolyl derivatives | Antimicrobial | Demonstrated antibacterial activity with MICs lower than ampicillin and antifungal activity 6 to 45 times more potent than ketoconazole. | researchgate.net |

| Bis-1,2,4-triazoles with dihalobenzyl groups | Antimicrobial | Dihalobenzyl substitutions were found to increase antibacterial and antifungal efficacy. | nih.gov |

Exploration of New Synthetic Methodologies

The search for more efficient, rational, and environmentally friendly methods for synthesizing 1,2,4-triazole derivatives is a significant area of research. zsmu.edu.ua While traditional methods exist, modern chemistry is focused on developing innovative techniques to construct this important heterocyclic ring. zsmu.edu.uazsmu.edu.ua

A review of synthetic methods for 1,2,4-triazoles over the past two decades highlights various approaches using different nitrogen sources. nih.govnih.gov These multi-stage syntheses often involve steps like esterification, hydrazinolysis, and alkaline cyclization. zsmu.edu.ua More recent and innovative methods are also being employed. For example, "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has been utilized to synthesize novel 1,2,3-triazole-based hybrids and analogs, demonstrating a powerful tool for creating diverse molecular structures. nih.govresearchgate.net Microwave-assisted synthesis has also been reported as an effective method for producing 1,2,4-triazole compounds. nih.gov These modern techniques offer advantages in terms of reaction time, yield, and the ability to create complex molecules. nih.govresearchgate.net

Advanced Mechanistic Investigations of Biological Activities

Understanding the precise mechanism by which 1,2,4-triazole derivatives exert their biological effects is crucial for the development of targeted therapies. Researchers are increasingly employing advanced techniques to elucidate these mechanisms at the molecular level.

Molecular docking studies have become an indispensable tool in this area. For example, the probable antifungal mechanism of certain 1H-1,2,4-triazolyl derivatives is suggested to be the inhibition of the enzyme CYP51 (14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.comresearchgate.net Docking studies have shown a strong binding affinity of active compounds to this enzyme. mdpi.com Similarly, the antibacterial action of these derivatives is thought to involve the inhibition of the MurB enzyme. researchgate.net

In the context of cancer, molecular docking has been used to investigate the binding of novel 1,2,4-triazole derivatives to the active site of the aromatase enzyme, a key target in the treatment of estrogen-dependent breast cancer. nih.govnih.gov For other anticancer derivatives, mechanistic studies have revealed that they can induce apoptotic cell death, a programmed cell death pathway, by significantly increasing the levels of key proteins like caspase-3 and p53 in cancer cells. nih.gov Another identified target for triazole hybrids in cancer therapy is thymidylate synthase (TS), an enzyme critical for DNA synthesis. mdpi.com

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the drug discovery process for 1,2,4-triazole-based compounds. wiley.com This integrated approach allows for a more rational design of new drug candidates and a deeper understanding of their biological activities. ucl.ac.uk

Computational tools are used at various stages of the discovery pipeline. wiley.com In several studies, molecular docking was used as a predictive tool to screen and select which newly synthesized compounds were most likely to be active, thus prioritizing experimental testing. researchgate.net This approach saves time and resources by focusing on the most promising candidates. Following experimental evaluation, docking is then used to rationalize the observed biological data, providing insights into the specific molecular interactions between the compound and its biological target. nih.govnih.govmdpi.commdpi.com

Beyond docking, other computational methods such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are being used to assess the drug-likeness of new compounds in silico. mdpi.com This helps in identifying candidates with favorable pharmacokinetic profiles early in the discovery process. For example, studies have confirmed that newly designed antimicrobial 1H-1,2,4-triazolyl derivatives did not violate Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net

| Computational Method | Application in 1,2,4-Triazole Research | Experimental Correlation | Source |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity to targets like MurB, CYP51, and aromatase. | Correlation with in vitro antimicrobial and anticancer activity assays (MIC, IC50). | nih.govmdpi.comresearchgate.net |

| ADMET Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties. | Assessment of Lipinski's rule of five for potential oral bioavailability. | researchgate.netmdpi.com |

| Virtual Screening | Prioritizing synthesized compounds for biological evaluation. | Selection of candidates for antimicrobial testing based on docking scores. | researchgate.net |

| DFT and QTAIM Analysis | Providing insight into the geometric and electronic structure of compounds. | Explaining experimental findings in biological evaluations. | nih.gov |

Design of Hybrid Compounds with Synergistic Effects

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop novel drugs with improved affinity, better efficacy, and the potential to overcome drug resistance. nih.gov The 1,2,4-triazole ring is an excellent scaffold for creating such hybrid compounds. researchgate.net

Researchers have successfully created hybrids that incorporate the 1,2,4-triazole moiety with other heterocyclic systems. For example, a new set of hybrid derivatives containing both 1,2,3-triazole and 1,2,4-triazole rings were designed to inhibit the InhA enzyme of Mycobacterium tuberculosis, showing potent inhibitory activity. nih.gov Another study reported the synthesis of hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole moieties, which demonstrated significant anticancer activity by targeting the enzyme thymidylate synthase. mdpi.com